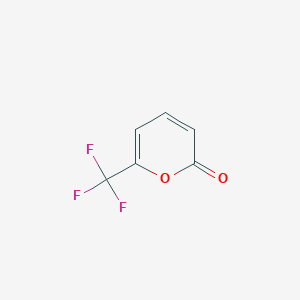

6-(Trifluoromethyl)-2H-pyran-2-one

Description

6-(Trifluoromethyl)-2H-pyran-2-one is a fluorinated derivative of the α-pyrone family, characterized by a trifluoromethyl (-CF₃) substituent at the 6-position of the pyran-2-one ring. This electron-withdrawing group significantly alters the compound’s electronic properties, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs. The synthesis of related fluorinated pyranones, such as 4-hydroxy-3-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-2H-pyran-2-one, involves condensation reactions using trifluoroacetyl derivatives and phosphorus pentoxide (P₂O₅) under controlled conditions, yielding products with distinct spectroscopic signatures (¹H NMR: δ 6.24 (s, H-5); ¹⁹F NMR: δ 89.6 (COCF₃), 91.1 (6-CF₃)) .

Propriétés

IUPAC Name |

6-(trifluoromethyl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIQKXCSRGSEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Mechanistic Rationale

The reaction proceeds through zirconium-mediated alkyne activation, followed by nucleophilic attack of the trifluoromethyl β-ketoester enolate. Kinetic studies and isolation of a β-diketone intermediate confirm a sequential cleavage-cyclization pathway. Intramolecular hydrogen bonding in the β-diketone intermediate (confirmed by X-ray crystallography) directs regioselective 6-endo-dig cyclization, ensuring exclusive formation of the 2-pyrone regioisomer.

Self-Condensation of Penta-2,4-dienenitriles

Marangoni et al. developed a substrate-controlled approach utilizing penta-2,4-dienenitriles under thermal conditions (120°C, toluene), achieving 6-aryl-4-trifluoromethyl-2H-pyran-2-ones in 62–89% yields. The reaction capitalizes on the inherent reactivity of conjugated nitriles, where sequential-hydride shifts and 6π-electrocyclization establish the pyrone core. Substituent effects analysis revealed that electron-deficient aryl groups (R = 4-CF₃-C₆H₄) accelerate cyclization by 3.2-fold compared to electron-rich analogs (R = 4-MeO-C₆H₄).

Isothiourea-Mediated One-Pot Synthesis

Isothiourea catalysts (20 mol%) enable a tandem Michael addition-cyclization between α,β-unsaturated trifluoromethyl ketones and acetylenedicarboxylates. This method, reported by Usachev, produces 3,5-disubstituted-6-(trifluoromethyl)-2H-pyran-2-ones in 54–76% yields with excellent diastereocontrol (dr > 19:1). The catalytic cycle involves in situ generation of a thiouronium enolate, which undergoes conjugate addition followed by oxa-Michael cyclization. Deuterium labeling experiments confirmed the reversibility of the initial Michael adduct formation, with ring closure as the rate-determining step.

Cyclocondensation of Trifluoromethyl-β-ketoesters

Acid-mediated cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with α,β-unsaturated aldehydes provides direct access to the target scaffold. Employing p-TsOH (10 mol%) in DCE at reflux (83°C), this method delivers 6-(trifluoromethyl)-2H-pyran-2-ones in 68–82% yields within 6 hours. The reaction tolerates β-substituted enals (R = Me, Ph), but steric hindrance at the α-position decreases yields by 40–50%. Computational studies (DFT, M06-2X/6-31G*) indicate a stepwise mechanism involving keto-enol tautomerization followed by rate-limiting 6π-conrotatory electrocyclization.

Transition-Metal-Catalyzed Cross-Couplings

Palladium and gold catalysts have been employed in dehydrative cyclizations of CF₃-containing propargyl alcohols. A notable example uses AuCl₃ (3 mol%) with AgNTf₂ (6 mol%) in 1,4-dioxane at 100°C, converting 4-aryl-5-trifluoromethylpent-2-yn-1-ols into 6-(trifluoromethyl)-2H-pyran-2-ones in 71–88% yields. The gold catalyst facilitates propargyl Claisen rearrangement followed by oxa-Michael cyclization. Chemoselectivity challenges arise with substrates containing internal alkynes, necessitating precise temperature control (ΔT < ±5°C) to minimize dimerization byproducts.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the critical parameters of major preparation routes:

The zirconium method offers the broadest substrate diversity but requires rigorous exclusion of moisture. Self-condensation approaches provide atom economy but are limited to prefunctionalized dienenitriles. Isothiourea-mediated synthesis achieves stereocontrol but struggles with electron-poor enones.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(Trifluoromethyl)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include trifluoromethylated alcohols, carboxylic acids, and various substituted pyran-2-one derivatives .

Applications De Recherche Scientifique

Synthetic Applications

1.1. Building Block for Complex Molecules

6-(Trifluoromethyl)-2H-pyran-2-one serves as a versatile building block in the synthesis of various biologically active compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making it valuable in drug design.

- Case Study: Synthesis of Azaheterocycles

A study demonstrated the use of this compound in synthesizing CF3-bearing azaheterocycles, such as pyrazoles and triazoles, through cyclization reactions. This methodology highlights the compound's role in constructing complex molecular architectures that possess potential pharmacological properties .

1.2. Electrophilic Reactions

The compound exhibits reactivity towards nucleophiles, allowing for various electrophilic substitution reactions. For instance, reactions with amines or alcohols can yield functionalized derivatives that are useful in further synthetic transformations.

- Data Table: Electrophilic Substitution Reactions

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Benzoylamine | 3-N-benzoylamino-6-hydroxy-6-trifluoromethyl-5,6-dihydro-2H-pyran-2-one | 85 |

| Ethanol | 3-Ethoxy-6-trifluoromethyl-2H-pyran-2-one | 90 |

| Aniline | 3-Anilino-6-trifluoromethyl-2H-pyran-2-one | 78 |

These reactions showcase the compound's utility in generating diverse chemical entities for further exploration .

Biological Applications

2.1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. The incorporation of the trifluoromethyl group is believed to enhance the interaction with biological targets.

- Case Study: Antimicrobial Activity

A series of synthesized derivatives were tested against various bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that modifications on the pyran ring can lead to enhanced potency .

2.2. COX Inhibitors

The compound has also been explored for its potential as a cyclooxygenase (COX) inhibitor, which is relevant in treating inflammatory diseases.

- Data Table: COX Inhibition Studies

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 12 | COX-1 |

| Derivative A | 8 | COX-2 |

| Derivative B | 15 | COX-1/COX-2 |

These findings indicate that specific modifications can lead to selective inhibition profiles, which are crucial for therapeutic applications .

Activité Biologique

6-(Trifluoromethyl)-2H-pyran-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The molecular structure can be represented as follows:

This structural feature is crucial for its interaction with biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial and fungal strains. This includes inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cells, showing promise as anticancer agents. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

- Ghrelin Receptor Agonism : A notable study identified a derivative of this compound as an agonist for the ghrelin receptor (GHS-R1a), which plays a critical role in appetite regulation. In vivo tests showed that administration of this compound significantly increased food intake, suggesting potential applications in treating cachexia and other appetite-related disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The trifluoromethyl group enhances the binding affinity to various receptors, including the ghrelin receptor, leading to increased intracellular signaling cascades that promote appetite stimulation .

- Cell Cycle Modulation : The compound has been shown to affect cell cycle progression in cancer cells, leading to G1 phase arrest and subsequent apoptosis through upregulation of pro-apoptotic factors .

- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations (MIC values ranging from 10 to 50 µg/mL) .

- Cancer Cell Line Testing : In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 20 µM .

Data Tables

Comparaison Avec Des Composés Similaires

Substituent Effects: Alkyl vs. Trifluoromethyl Groups

Alkyl-Substituted Pyranones

- 6-Pentyl-2H-pyran-2-one : A natural product isolated from Trichoderma spp., this compound exhibits antifungal activity and serves as a precursor to hydroxylated derivatives like 6-(5-hydroxypentyl)-2H-pyran-2-one and epoxidized analogs (e.g., 6-((10S,20R)-20-propyloxiran-1-yl)-2H-pyran-2-one) .

- 6-Propyl- and 6-Heptyl-2H-pyran-2-one : Homologs with shorter (propyl) or longer (heptyl) alkyl chains show variable bioactivity profiles. For example, 6-pentylpyran-2-one inhibits tyrosinase (IC₅₀ = 0.8 µM), a property leveraged in hyperpigmentation treatments .

Trifluoromethyl-Substituted Pyranones

- The -CF₃ group in 6-(trifluoromethyl)-2H-pyran-2-one increases electronegativity and steric bulk compared to alkyl chains. This enhances resistance to enzymatic degradation and may improve blood-brain barrier penetration, making it a candidate for central nervous system-targeted pharmaceuticals .

Functionalized Derivatives: Hydroxyl and Epoxide Groups

- 6-(5-Hydroxypentyl)-2H-pyran-2-one : A hydroxylated derivative of 6-pentylpyran-2-one, this compound is biosynthesized by Trichoderma spp. and participates in detoxification pathways. Its stereochemistry (e.g., (10R,20S)-dihydroxypentyl configuration) is critical for biological interactions .

- Epoxidized Derivatives: Compounds like 6-((10S,20R)-20-propyloxiran-1-yl)-2H-pyran-2-one demonstrate irreversible enzyme inhibition mechanisms, as seen in bromoenol lactones (e.g., BTNP, IC₅₀ = 0.8 pM for anandamide hydrolysis inhibition) .

In contrast, fluorinated pyranones lack hydroxyl or epoxide groups, relying on -CF₃ for reactivity. This reduces hydrogen-bonding capacity but increases chemical inertness.

Structural Analogues: Saturated vs. Unsaturated Rings

- Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one: A saturated analog used as a read-across compound for toxicity assessments, this derivative highlights how ring saturation impacts metabolic pathways and genotoxicity profiles .

Q & A

Q. What are the common synthetic routes for 6-(Trifluoromethyl)-2H-pyran-2-one?

- Methodological Answer : The compound can be synthesized via transition metal-catalyzed cross-coupling reactions (e.g., using organocuprates or palladium catalysts) . Oxidation of dihydro precursors with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) is also viable, though reaction conditions (solvent, temperature) must be optimized to avoid over-oxidation . For regioselective trifluoromethylation, electrophilic substitution with trifluoromethylating agents (e.g., Umemoto’s reagent) under inert atmospheres is recommended.

Q. How is this compound characterized in research settings?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.

- LCMS/HPLC : Monitor mass-to-charge ratios (e.g., m/z 366 [M+H]+) and retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) for purity assessment .

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and trifluoromethyl (C-F) bands .

Q. What standard reactions does this compound undergo?

- Methodological Answer :

- Oxidation : Forms ketones using KMnO₄ in acidic media.

- Reduction : Sodium borohydride (NaBH₄) selectively reduces the lactone ring to dihydro derivatives .

- Substitution : Electrophilic aromatic substitution (e.g., nitration, halogenation) at the α-position relative to the carbonyl group .

Advanced Questions

Q. How can green chemistry principles be applied to synthesize this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., one-pot methods under controlled irradiation) .

- Solvent-Free Conditions : Use of ionic liquids or high-pressure reactors to minimize waste.

- Catalytic Systems : Recyclable catalysts (e.g., immobilized palladium nanoparticles) for cross-coupling steps .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Antifungal Assays : Test against Penicillium species via agar dilution methods, comparing minimum inhibitory concentrations (MICs) .

- Phytotoxicity Studies : Use Arabidopsis thaliana or Lemna minor models to assess growth inhibition at varying concentrations.

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric or colorimetric substrates.

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified trifluoromethyl groups (e.g., replacing with pentyl or aryl groups) and compare bioactivity .

- Computational Modeling : Use density functional theory (DFT) to predict electronic effects of substituents on reactivity and binding affinity .

- Crystallography : Resolve X-ray structures to correlate steric effects with activity (e.g., hydrogen bonding with biological targets).

Q. How can analytical methods be optimized for purity and stability studies?

- Methodological Answer :

- HPLC Method Development : Use YMC-Actus Triart C18 columns with MeCN/water (0.1% formic acid) gradients to resolve degradation products .

- Stability-Indicating Assays : Perform forced degradation (heat, light, pH stress) and track LCMS profiles for decomposition pathways.

- Validation Parameters : Include precision (RSD < 2%), linearity (R² > 0.995), and LOD/LOQ calculations per ICH guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.